Canrenoic acid
概要
説明
カンレノ酸は合成ステロイド系抗鉱質コルチコイド化合物です。主にアルドステロン拮抗薬として知られており、これは体内のナトリウムとカリウムのレベルを調節するホルモンであるアルドステロンの作用を阻害することを意味します。 カンレノ酸は、原発性アルドステロン症などの状態や、アルドステロンレベルの異常によるその他の障害の治療にしばしば使用されます .
2. 製法
合成経路と反応条件: カンレノ酸は、ステロイド系前駆体から始まる一連の化学反応によって合成されます一般的な方法の1つは、スピロノラクトンを酸化してカンレノンを生成し、続いて加水分解してカンレノ酸を生成することです .
工業生産方法: 工業的な環境では、カンレノ酸の生産は、大規模な化学合成プロセスで行われます。 これらのプロセスは、収率と純度を最適化しており、最終生成物が医薬品の規格を満たすように、多くの精製と品質管理のステップが含まれることがよくあります .
準備方法
Synthetic Routes and Reaction Conditions: Canrenoic acid is synthesized through a series of chemical reactions starting from steroidal precursorsOne common method involves the oxidation of spironolactone to produce canrenone, which is then hydrolyzed to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis processes. These processes are optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets pharmaceutical standards .
化学反応の分析
反応の種類: カンレノ酸は、以下を含むさまざまな化学反応を起こします。
酸化: カンレノ酸は、酸化されて活性代謝産物のカンレノンを形成することができます。
還元: 還元反応は、カンレノ酸を前駆体形態に戻すことができます。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
主な生成物:
カンレノン: 類似の生物活性を有する活性代謝産物。
ヒドロキシ誘導体: ヒドロキシル化反応によって形成されます
4. 科学研究への応用
カンレノ酸は、科学研究で幅広い用途があります。
化学: 有機合成の試薬として、および分析研究の参照化合物として使用されます。
生物学: 細胞プロセスとホルモン調節への影響について研究されています。
医学: 高血圧、心不全、アルドステロン症などの状態の治療における潜在的な治療効果について調査されています。
科学的研究の応用
Canrenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in treating conditions like hypertension, heart failure, and hyperaldosteronism.
Industry: Utilized in the development of pharmaceutical formulations and as a standard in quality control processes
作用機序
カンレノ酸は、アルドステロン受容体を拮抗することによって効果を発揮します。アルドステロンと競合して鉱質コルチコイド受容体に結合し、ホルモンの作用を阻害します。 これにより、ナトリウムと水の排泄量が増加し、カリウムの保持が促進され、血圧を下げ、体内の水分バランスを管理するのに役立ちます .
類似の化合物:
スピロノラクトン: 類似の治療用途を持つ別のアルドステロン拮抗薬。
カンレノン: カンレノ酸の活性代謝産物で、生物活性が同等です。
エプレレノン: 副作用の少ない選択的アルドステロン受容体拮抗薬
カンレノ酸の独自性: カンレノ酸は、その特異的な化学構造により、カンレノンに代謝され、治療効果が向上します。 さらに、プロドラッグとして作用する能力により、活性代謝産物の持続的な放出が実現し、長期治療に効果的です .
類似化合物との比較
Spironolactone: Another aldosterone antagonist with similar therapeutic uses.
Canrenone: An active metabolite of canrenoic acid with comparable biological activity.
Eplerenone: A selective aldosterone receptor antagonist with fewer side effects
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which allows it to be metabolized into canrenone, enhancing its therapeutic effects. Additionally, its ability to act as a prodrug provides a sustained release of the active metabolite, making it effective in long-term treatments .
生物活性
Canrenoic acid is a synthetic compound primarily known for its role as an aldosterone antagonist. It is often used in the treatment of conditions related to hyperaldosteronism, such as primary hyperaldosteronism and certain forms of hypertension. As a metabolite of spironolactone, this compound exhibits significant biological activity that has been the subject of various research studies.
This compound functions by antagonizing the mineralocorticoid receptor, thereby inhibiting the effects of aldosterone. This action leads to increased sodium excretion and potassium retention, which can help manage blood pressure and fluid balance in patients with conditions like heart failure or edema.
Key Mechanisms:
- Aldosterone Receptor Blockade : Prevents aldosterone from exerting its effects on renal tubules.
- Diuretic Effect : Promotes diuresis, leading to decreased blood volume and pressure.
- Electrolyte Balance : Increases sodium excretion while conserving potassium.
Pharmacokinetics
The pharmacokinetics of this compound have been studied extensively, particularly in pediatric populations. A notable study characterized the population pharmacokinetics of canrenone (the active metabolite) following intravenous administration of potassium canrenoate.
Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Clearance (CL/F) | 11.4 × (WT/70.0)^{0.75} |
Volume of Distribution (V/F) | 374.2 × (WT/70) |
Elimination Half-life | Approximately 11.2 hours |
This study indicated that weight significantly influences the pharmacokinetics of canrenone, suggesting that dosing should be adjusted based on body weight in pediatric patients .
Antihypertensive Effects
Research has demonstrated that this compound effectively lowers blood pressure in hypertensive patients. In a double-blind study, potassium canrenoate was shown to significantly reduce mean blood pressure in hypertensive individuals compared to normotensive controls .
Renal Effects
This compound has been linked to increased renal prostaglandin synthesis, which plays a role in its antihypertensive effects. The administration of potassium canrenoate resulted in enhanced excretion of prostaglandin E2, particularly in hypertensive patients .
Case Studies
- Case Study 1 : A patient with primary hyperaldosteronism treated with this compound showed significant improvement in blood pressure and electrolyte balance after initiating therapy.
- Case Study 2 : Pediatric patients receiving potassium canrenoate for fluid management demonstrated effective clearance rates and improved clinical outcomes without significant adverse effects .
Clinical Applications
This compound is utilized in various clinical scenarios:
- Primary Hyperaldosteronism : Effective in managing excess aldosterone levels.
- Heart Failure : Used as part of a combination therapy to alleviate symptoms and improve quality of life.
- Edema Management : Helps reduce fluid retention associated with chronic conditions.
Research Findings
Recent studies have explored the broader implications of this compound beyond its traditional uses:
- A study indicated that prenatal exposure to mineralocorticoid receptor blockers like this compound did not mitigate but rather amplified stress responses in animal models .
- Investigations into the effects on cardiac ion channels have revealed that this compound may influence HERG currents, which are critical for cardiac repolarization .
特性
IUPAC Name |
3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25)/t16-,17+,18+,20+,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKZPPIHUVSDNM-WNHSNXHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2181-04-6 (Parent) | |
Record name | Canrenoic Acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022726 | |
Record name | Canrenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4138-96-9, 2181-04-6 | |
Record name | Canrenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4138-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Canrenoic Acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Canrenoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09015 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Canrenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Canrenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Potassium canrenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.868 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CANRENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87UG89VA9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。